2-bromo-N-(3-methoxypropyl)butanamide
Overview
Description
2-Bromo-N-(3-methoxypropyl)butanamide is a chemical compound with the molecular formula C8H16BrNO2 and a molecular weight of 238.13 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a bromine atom, a methoxypropyl group, and a butanamide backbone.
Preparation Methods
The synthesis of 2-Bromo-N-(3-methoxypropyl)butanamide typically involves the reaction of butanamide with bromine and 3-methoxypropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to ensure the selective bromination of the butanamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2-Bromo-N-(3-methoxypropyl)butanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the amide group can yield the corresponding amine.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-N-(3-methoxypropyl)butanamide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-methoxypropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The methoxypropyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
2-Bromo-N-(3-methoxypropyl)butanamide can be compared with other similar compounds, such as:
- 2-Bromo-N-(3-methoxyphenyl)butanamide
- 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide
- 2-Bromo-N-(3,4-dimethylphenyl)butanamide
These compounds share a similar butanamide backbone but differ in the substituents attached to the nitrogen atom. The unique combination of the bromine atom and the methoxypropyl group in this compound distinguishes it from these analogs, potentially leading to different chemical reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-N-(3-methoxypropyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-3-7(9)8(11)10-5-4-6-12-2/h7H,3-6H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIWFNKQFVQQSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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